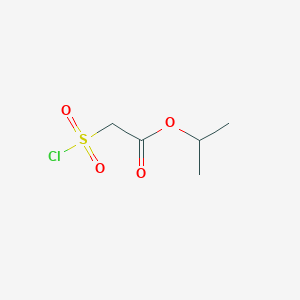
Acid Yellow 25
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Acid Yellow 25 is C23H20N5NaO6S2 . Its molecular weight is 549.55 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Acid Yellow 25 is a yellow powder . It is soluble in water, especially at higher temperatures (90°C), with a solubility of 150g/L . It is slightly soluble in ethanol and acetone . In concentrated sulfuric acid, it forms a fluorescent yellow precipitate upon dilution .Wissenschaftliche Forschungsanwendungen
Diagnostic Assay Manufacturing
Acid Yellow 25 is utilized in the manufacturing of diagnostic assays due to its colorimetric properties. It can serve as a pH indicator or a dye for staining in assays that require visual interpretation. The dye’s ability to change color under different pH levels makes it valuable for developing assays that can visually indicate the presence or absence of a particular analyte .
Hematology
In hematology, Acid Yellow 25 is applied in staining protocols to differentiate and count blood cell types. The dye’s affinity for certain cellular components allows for the clear visualization of blood cells under a microscope, aiding in the diagnosis of various blood disorders .
Histology
Histological studies benefit from Acid Yellow 25’s staining capabilities. It is used to stain tissues and cells, highlighting specific structures within biological samples. This enables researchers to observe and analyze tissue morphology and cell anatomy, which is crucial for understanding disease pathology .
Photocatalytic Degradation
Acid Yellow 25 is a subject of research in photocatalytic degradation studies. Scientists are investigating its breakdown using visible light-induced photocatalysis, which has implications for environmental cleanup and wastewater treatment. The degradation process involves breaking down the dye into less harmful substances, reducing its impact on the environment .
Environmental Monitoring
The compound’s distinct color properties make it a candidate for environmental monitoring. Acid Yellow 25 can be used as a tracer dye to study water flow patterns, pollutant dispersion, and filtration efficiency. Its visibility and behavior in water systems provide valuable data for ecological assessments .
Material Science
In material science, Acid Yellow 25 is explored for its potential in dye-sensitized solar cells (DSSCs). The dye can be used to create photoactive layers that capture light and convert it into electrical energy. Research in this area focuses on improving the efficiency and stability of DSSCs using various dye compounds .
Textile Industry
Although not a direct scientific research application, Acid Yellow 25 is extensively used in the textile industry for dyeing fabrics. The knowledge gained from its industrial use can inform scientific research, particularly in developing new methods for dye synthesis and application that are more environmentally friendly and cost-effective .
Analytical Chemistry
Acid Yellow 25 plays a role in analytical chemistry as a standard for spectrophotometric analysis. Its known absorbance properties allow it to be used as a calibration standard for instruments that measure the concentration of substances by detecting their light absorption characteristics .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors. It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers One paper was found that used Acid Yellow 25. The paper is titled “Production of a bioflocculant by Aspergillus parasiticus and its application in dye removal” and was published in 2005 in the journal Colloids Surf B Biointerfaces . The paper discusses the use of Acid Yellow 25 in a study on the production of a bioflocculant by Aspergillus parasiticus and its application in dye removal .
Wirkmechanismus
Target of Action
Acid Yellow 25, also known as Azo dye , is a synthetic dye that primarily targets various materials such as textiles, leather, paper, ink, and other mediums . It is used extensively in these areas due to its excellent dyeing performance .
Mode of Action
The mode of action of Acid Yellow 25 involves the interaction of the dye with the material it is applied to. The dye molecules are soluble in water and certain organic solvents like ethanol , allowing them to penetrate the material and bind to it. The exact nature of this interaction can depend on the specific material and the conditions under which the dyeing process occurs.
Pharmacokinetics
The dye’s solubility in water and organic solvents influences its distribution and application in dyeing processes .
Result of Action
The result of Acid Yellow 25’s action is the imparting of a bright yellow color to the material it is applied to . The intensity of the color can be influenced by the concentration of the dye, the pH of the solution , and the duration of the dyeing process.
Eigenschaften
IUPAC Name |
sodium;4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,22,27H,1-2H3,(H,32,33,34);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLWMAWLDZBLRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N5NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884271 | |
| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-4-[2-[4-methyl-3-[(phenylamino)sulfonyl]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Yellow 25 | |
CAS RN |
6359-85-9 | |
| Record name | C.I. Acid Yellow 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-4-[2-[4-methyl-3-[(phenylamino)sulfonyl]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-4-[2-[4-methyl-3-[(phenylamino)sulfonyl]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(3-methyl-4-(4-methyl-3-(phenylaminosulphonyl)phenylazo)-5-hydroxypyrazol-1-yl)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)




